molecular formula C7H5Br2NO2 B1452021 Methyl 2,6-dibromonicotinate CAS No. 1009735-22-1

Methyl 2,6-dibromonicotinate

Cat. No. B1452021
CAS RN: 1009735-22-1
M. Wt: 294.93 g/mol
InChI Key: RJHKFKXWRPVKRD-UHFFFAOYSA-N
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Description

“Methyl 2,6-dibromonicotinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 2,6-dibromonicotinate” consists of seven carbon atoms, five hydrogen atoms, two bromine atoms, one nitrogen atom, and two oxygen atoms . The molecular weight of the compound is 294.93 g/mol.

Scientific Research Applications

Methylation in Bacteria

A study conducted by Neilson et al. (1988) explored the O-methylation of 2,6-dibromophenol in cell extracts prepared from various bacteria. The study found that this process was enzymatic, indicating the significance of methylation reactions of halogenated phenols as an alternative to biodegradation.

mRNA Methylation and Regulation

Research by Meyer et al. (2012) presented a method for transcriptome-wide localization of m(6)A, a common base modification of mRNA. This modification exhibits tissue-specific regulation, suggesting its role in the epigenetic regulation of the mammalian transcriptome.

Pharmacogenetics of Methyltransferase Enzymes

A study by Weinshilboum et al. (1999) highlighted the importance of methyltransferase enzymes in the biotransformation of various compounds. The study emphasized the clinical significance of the thiopurine methyltransferase genetic polymorphism in the variability of drug metabolism and toxicity.

Methylated DNA as Cancer Biomarkers

A joint workshop discussed in the study by Kagan et al. (2007) highlighted the potential of methylated DNA sequences as cancer biomarkers. The focus was on the standardization of methods and tools for the application of these biomarkers in clinical settings.

Induced Resistance in Plants

Ortega et al. (1998) Ortega, Steiner, & Dehne, 1998) researched the application of Methyl 2,6-Dichlorisonicotinate in inducing resistance in apple plants against Venturia inaequalis, a fungal pathogen. Their work provided insights into the mechanisms of induced resistance in plants.

Role of Methyltransferases in Human Biology

Horning et al. (2016) Horning, Suciu, Ghadiri, Ulanovskaya, Matthews, Lum, Backus, Brown, Rosen, & Cravatt, 2016) explored the role of methyltransferases in human biology. Their research involved developing chemical proteomic probes to profile and enrich a significant number of methyltransferases from human cancer cell lysates.

Methylation in Histone Modification

Lee et al. (2007) Lee, Villa, Trojer, Norman, Yan, Reinberg, Di Croce, & Shiekhattar, 2007) investigated the demethylation of histone H3 lysine 27 (H3K27) and its impact on genomic silencing. Their findings showed the importance of methylation in the regulation of gene expression.

Alternatives to Methyl Bromide in Agriculture

Research by Schneider et al. (2003) focused on alternatives to methyl bromide for pest and pathogen control in agriculture. This study is part of the effort to find sustainable and less harmful alternatives to widely used fumigants.

properties

IUPAC Name

methyl 2,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHKFKXWRPVKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673209
Record name Methyl 2,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dibromonicotinate

CAS RN

1009735-22-1
Record name Methyl 2,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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